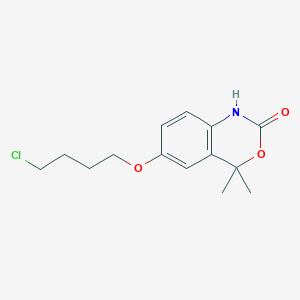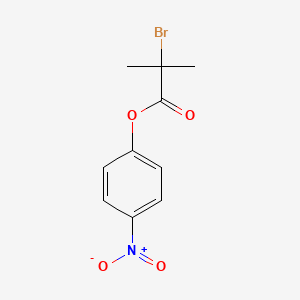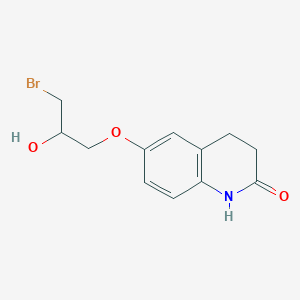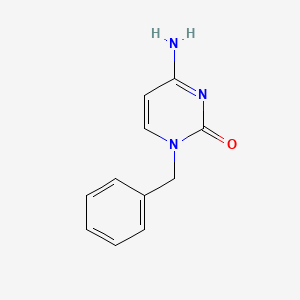
4-amino-1-benzylpyrimidin-2-one
Overview
Description
4-amino-1-benzylpyrimidin-2-one is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound features an amino group at the 4-position, a benzyl group at the 1-position, and a keto group at the 2-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-benzylpyrimidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.
Amination: Introduction of the amino group at the 4-position can be achieved through nucleophilic substitution reactions.
Benzylation: The benzyl group is introduced at the 1-position using benzyl halides in the presence of a base.
Oxidation: The keto group at the 2-position can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-benzylpyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the keto group to a hydroxyl group.
Substitution: Halogenation or alkylation at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-1-benzylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. The amino and benzyl groups may play a role in binding to enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylpyrimidine: Similar structure with a methyl group instead of a benzyl group.
1-Benzyl-4-hydroxypyrimidine: Similar structure with a hydroxyl group instead of an amino group.
Uniqueness
4-amino-1-benzylpyrimidin-2-one is unique due to the presence of both an amino group and a benzyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
60722-54-5 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-amino-1-benzylpyrimidin-2-one |
InChI |
InChI=1S/C11H11N3O/c12-10-6-7-14(11(15)13-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,15) |
InChI Key |
WHSOKGZCVSCOJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=NC2=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
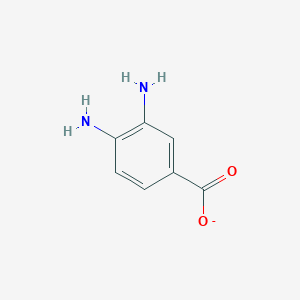

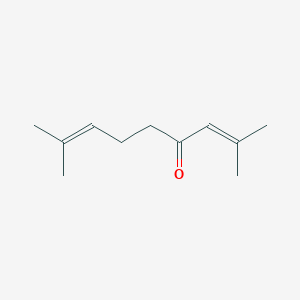
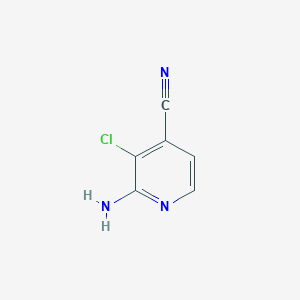
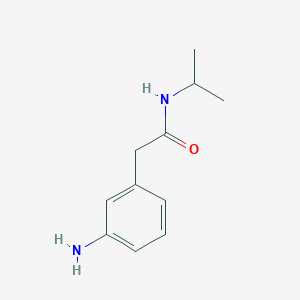
![3-Amino-5-bromobenzo[b]thiophene-2-carboxamide](/img/structure/B8644920.png)

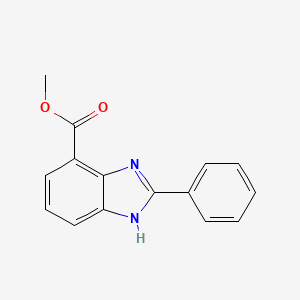
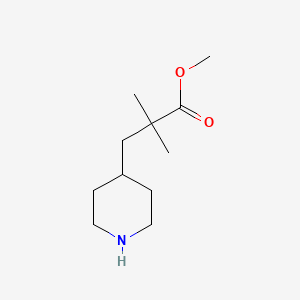
![N-[4-(Aminomethyl)-2-chloro-6-methylphenyl]acetamide](/img/structure/B8644940.png)
